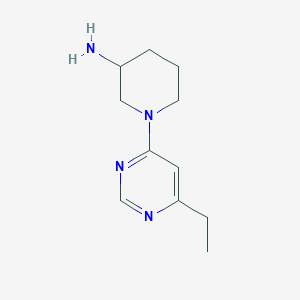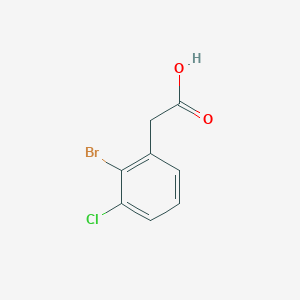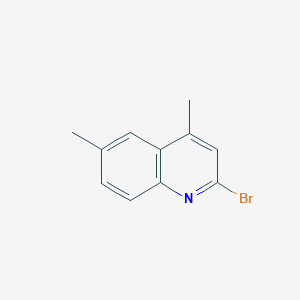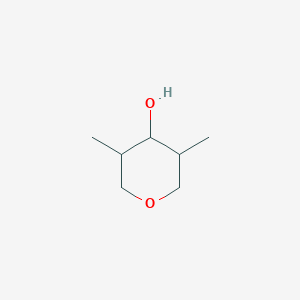
3,5-dimethyltetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,3-Dimethyltetrahydro-2H-pyran-4-ol” is a chemical compound with the CAS Number: 2092545-21-4 . It has a molecular weight of 130.19 and its IUPAC Name is 3,3-dimethyltetrahydro-2H-pyran-4-ol .
Molecular Structure Analysis
The InChI Code for “3,3-dimethyltetrahydro-2H-pyran-4-ol” is 1S/C7H14O2/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The “3,3-dimethyltetrahydro-2H-pyran-4-ol” is a liquid at room temperature .科学的研究の応用
Synthesis and Transformations
- Synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine : This compound is synthesized from 2,2-dimethyltetrahydro-2H-pyran-4-one and subjected to various chemical transformations, indicating a role in complex organic synthesis (Arutyunyan et al., 2012).
Total Synthesis
- Synthesis of Hemiacetal Polypropionate from Siphonaria australis : A stereocontrolled synthesis of a complex tetrahydropyran derivative demonstrates the utility of such compounds in the total synthesis of natural products (Lister & Perkins, 2004).
Inhibitors Synthesis
- Synthesis of Small-Molecule Inhibitors : Tetrahydropyran derivatives have been synthesized and studied for their potential as inhibitors in biological systems, indicating applications in drug discovery (Shouksmith et al., 2015).
Pyrano[3,4-c]pyridines Synthesis
- Regiochemistry in Pyrano[3,4-c]pyridines Synthesis : The synthesis of pyrano[3,4-c]pyridines from 2,2-dimethyltetrahydro-4H-pyran-4-one highlights its role in creating biologically active compounds (Sirakanyan et al., 2021).
Novel Compound Isolation
- Isolation of Novel Compounds : Compounds like (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol have been isolated, showing the diversity of compounds derived from tetrahydropyrans (Bennett & Murphy, 2020).
Hydrogenation Studies
- Hydrogenation of Pyrones : Studies on the hydrogenation of dimethyl pyrones to produce tetrahydropyran-4-ol compounds demonstrate applications in chemical synthesis (Vrieze, 2010).
Polyaddition Studies
- Polyaddition of Pyran Derivatives : Investigations into the polyaddition of pyran derivatives offer insights into polymer chemistry and potential applications in material science (Maślińska-Solich et al., 1995).
OLED Material Exploration
- Optoelectronic and Charge Transport Properties : Studies on Pechmann dyes related to pyran derivatives reveal potential applications in the field of organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).
Safety and Hazards
特性
IUPAC Name |
3,5-dimethyloxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-3-9-4-6(2)7(5)8/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHYBCUZUQGQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(C1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
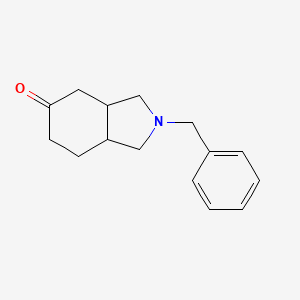
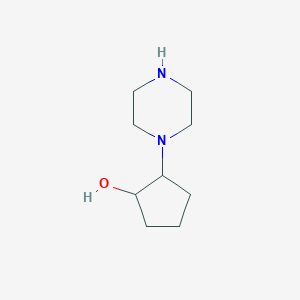


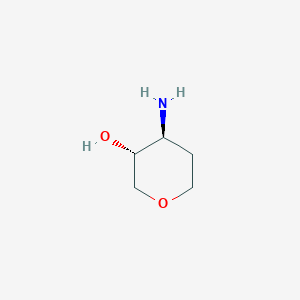
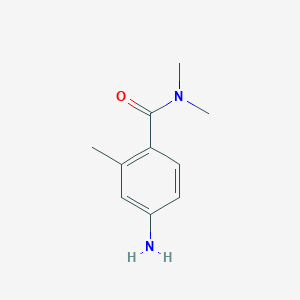
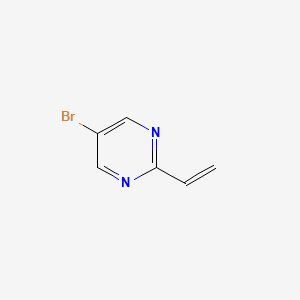
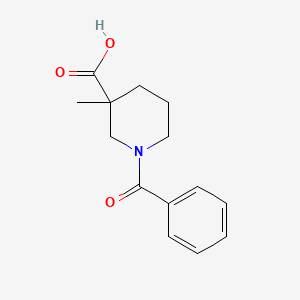
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)
